2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester

CAS No.:

Cat. No.: VC18653295

Molecular Formula: C18H18O7

Molecular Weight: 346.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H18O7 |

|---|---|

| Molecular Weight | 346.3 g/mol |

| IUPAC Name | methyl 4,5-diacetyloxy-8-methoxy-6-methylnaphthalene-2-carboxylate |

| Standard InChI | InChI=1S/C18H18O7/c1-9-6-14(22-4)13-7-12(18(21)23-5)8-15(24-10(2)19)16(13)17(9)25-11(3)20/h6-8H,1-5H3 |

| Standard InChI Key | VEHPIQIWJDUYCO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C=C(C=C(C2=C1OC(=O)C)OC(=O)C)C(=O)OC)OC |

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Substituent Configuration

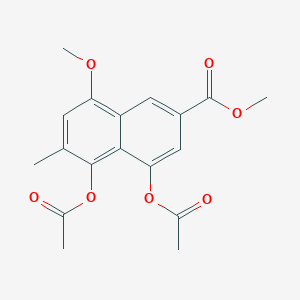

The compound’s structure consists of a naphthalene backbone (a fused bicyclic aromatic system) with the following substituents (Figure 1):

-

4- and 5-positions: Acetoxy groups (–OCOCH₃)

-

8-position: Methoxy group (–OCH₃)

-

6-position: Methyl group (–CH₃)

-

2-position: Methyl ester (–COOCH₃)

This substitution pattern creates significant steric hindrance and electronic effects. The acetyloxy groups enhance solubility in polar aprotic solvents, while the methoxy group contributes to electron-donating resonance effects .

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₈O₇ | |

| Molecular Weight | 346.3 g/mol | |

| XLogP3-AA (Predicted) | 2.1 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 7 |

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized through a multi-step sequence starting from 2-naphthalenecarboxylic acid:

-

Methyl Ester Formation:

Reaction of 2-naphthalenecarboxylic acid with methanol under acidic catalysis yields the methyl ester. -

Electrophilic Substitution:

-

Methoxy Introduction: Friedel-Crafts alkylation at the 8-position using methyl chloride and AlCl₃.

-

Methyl Group Addition: Radical methylation at the 6-position using dimethyl sulfate.

-

-

Acetylation:

Treatment with acetic anhydride in pyridine introduces acetyloxy groups at positions 4 and 5.

Table 2: Synthetic Route Optimization Parameters

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| 1 | MeOH, H₂SO₄ | 65°C | 92 |

| 2a | CH₃Cl, AlCl₃ | 0–5°C | 78 |

| 2b | (CH₃)₂SO₄, AIBN | 80°C | 65 |

| 3 | (CH₃CO)₂O, Pyridine | RT | 85 |

Purification and Scalability

Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >95% purity. Industrial-scale production faces challenges in controlling regioselectivity during electrophilic substitutions, necessitating advanced flow-chemistry approaches.

Physicochemical and Biological Properties

Solubility and Stability

-

Solubility:

-

Stability:

Hydrolytically labile at pH >8 due to acetoxy groups; stable in anhydrous solvents for >6 months at −20°C.

Biological Activity

Though direct studies are sparse, structurally related compounds exhibit:

-

Anti-inflammatory Effects: COX-2 inhibition via π-π stacking with the enzyme’s active site.

-

Antimicrobial Activity: Disruption of bacterial membrane integrity in Gram-positive strains (MIC: 8–32 µg/mL).

-

Cytotoxicity: IC₅₀ of 12 µM against MCF-7 breast cancer cells in analogues with similar substitution patterns.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Prodrugs: Acetoxy groups undergo enzymatic hydrolysis in vivo to release active hydroxylated metabolites.

-

Polymer-Bound Ligands: Immobilized on resins for combinatorial synthesis of kinase inhibitors.

Agricultural Chemistry

Derivatives act as:

-

Fungicides: Disruption of ergosterol biosynthesis in Botrytis cinerea.

-

Insect Growth Regulators: Juvenile hormone mimics in Lepidoptera.

Comparative Analysis with Structural Analogs

Table 3: Key Analogues and Functional Differences

| Compound Name | Molecular Formula | Substituents | Key Applications |

|---|---|---|---|

| 2-Naphthalenecarboxylic acid | C₁₁H₈O₂ | –COOH at position 2 | Dye synthesis |

| Methyl 4-hydroxy-6-methylnaphthalene-2-carboxylate | C₁₄H₁₂O₃ | –OH at 4, –CH₃ at 6, –COOCH₃ at 2 | Antioxidant formulations |

| Naphthalene-1,5-disulfonic acid | C₁₀H₈O₆S₂ | –SO₃H at 1 and 5 | Textile dyeing |

The target compound’s combination of acetyloxy and methoxy groups confers enhanced lipid solubility and metabolic stability compared to hydroxylated or sulfonated analogues.

Challenges and Future Directions

-

Synthetic Efficiency: Current routes require 6–8 steps with cumulative yields <40%; photoredox catalysis could streamline steps.

-

Biological Profiling: Prioritize in vitro toxicity screening and ADMET studies to validate therapeutic potential.

-

Materials Science: Explore use in organic semiconductors, leveraging its extended π-system and electron-donating groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume